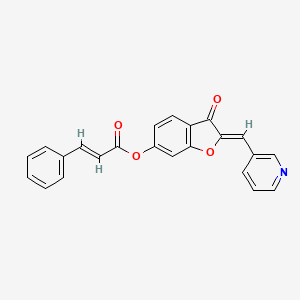

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cinnamate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO4/c25-22(11-8-16-5-2-1-3-6-16)27-18-9-10-19-20(14-18)28-21(23(19)26)13-17-7-4-12-24-15-17/h1-15H/b11-8+,21-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBNOBPQOZJNGI-NNLIIISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cinnamate typically involves a multi-step process. One common approach is the condensation reaction between 3-pyridinecarboxaldehyde and 2,3-dihydrobenzofuran-6-carboxylic acid, followed by esterification with cinnamic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cinnamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated bonds.

Substitution: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cinnamate serves as a building block for developing more complex molecules. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

-

Antioxidant Activity : Similar compounds have shown significant antioxidant properties through assays like the DPPH radical scavenging assay.

Assay Type Result DPPH Scavenging Effective scavenging observed in related derivatives -

Antimicrobial Activity : Benzofuran derivatives have demonstrated antimicrobial effects against various pathogens, suggesting that this compound could be evaluated for similar properties.

Pathogen Activity Observed Bacteria Inhibition of growth Fungi Inhibition of growth

Medicine

The compound is explored as a lead candidate in drug discovery due to its potential therapeutic effects:

-

Mechanism of Action : It may interact with specific enzymes or receptors, modulating their activity and potentially inhibiting disease pathways.

- Example: Inhibition of enzymes involved in cancer progression.

Industry

In industrial applications, this compound is utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Case Studies and Research Findings

Several studies have investigated the biological activities and synthetic routes of (Z)-3-oxo-2-(pyridin-3-ylenemethylene)-2,3-dihydrobenzofuran-6-y cinnamate:

-

Antioxidant Studies : Research has shown that related compounds exhibit strong antioxidant properties, indicating that this compound may also have significant potential.

- Reference Study: Compounds with similar structures demonstrated effective free radical scavenging capabilities.

- Antimicrobial Efficacy : Investigations into benzofuran derivatives reveal promising antimicrobial activities against both bacterial and fungal strains.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cinnamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the benzofuran core and the ester group, leading to differences in physicochemical properties and bioactivity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings

Substituent Effects on Bioactivity: Quinoline-based analogs (B1–B3) exhibit antitumor activity, likely due to the extended aromatic system enhancing DNA intercalation or kinase inhibition . Replacing quinoline with pyridine (as in the target compound) may reduce potency but improve selectivity or solubility. The 3,4-dimethoxyphenyl analog () lacks bioactivity data but demonstrates how electron-donating groups alter solubility and steric interactions .

Ester Group Modifications: Replacing cinnamate with 2,6-dimethoxybenzoate (CAS 622795-29-3) introduces steric hindrance and polar methoxy groups, which may slow metabolic degradation compared to the propenoate chain in cinnamate . Eugenyl/thymyl cinnamates () highlight the cinnamate moiety’s role in vacuole formation in parasites, suggesting the target compound may share similar mechanisms if tested against protozoans .

Synthetic and Physical Properties: Quinoline derivatives (B1–B3) show melting point trends correlating with substituent position: B3 (quinolin-5-yl) has the highest mp (219.6°C), likely due to improved crystallinity . Yields for B1–B3 range from 62–69%, indicating moderate efficiency in coupling reactions .

Biological Activity

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl cinnamate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C21H15NO5. The compound features a benzofuran moiety and a pyridine ring, which may contribute to its biological properties.

Antioxidant Activity

Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate this activity. For instance, related derivatives have shown effective free radical scavenging capabilities, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Research indicates that benzofuran derivatives can exhibit antimicrobial effects against various pathogens. For example, compounds with structural similarities have been tested against bacteria and fungi, showing inhibition of growth. This suggests that this compound could be evaluated for its antimicrobial potential in future studies .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. Some studies have reported that derivatives of benzofuran can inhibit pro-inflammatory cytokines. The potential of this compound to reduce inflammation warrants further investigation .

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the interaction between the pyridine and benzofuran moieties may play a crucial role in its activity by influencing receptor binding or enzyme inhibition.

Case Studies

- Antioxidant Efficacy : A study on structurally similar compounds showed significant antioxidant activity measured through various assays including DPPH and ABTS radical scavenging tests. The results indicated that modifications in the structure could enhance antioxidant properties .

- Antimicrobial Testing : In vitro tests conducted on benzofuran derivatives demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results suggested that the presence of specific functional groups influenced the efficacy against different pathogens .

Data Summary

Q & A

Q. Basic

- NMR : ¹H and ¹³C NMR confirm the (Z)-configuration (olefinic proton coupling constants: J = 10–12 Hz) and ester linkage (δ ~4.3 ppm for OCH₂) .

- IR : Peaks at 1720–1740 cm⁻¹ (C=O of cinnamate) and 1600–1650 cm⁻¹ (conjugated C=C) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₂₅H₁₈NO₅: calculated 412.1184) .

How can X-ray crystallography or computational modeling resolve ambiguities in stereochemistry?

Q. Advanced

- X-ray Crystallography : Single-crystal analysis confirms the (Z)-configuration and dihedral angles between the benzofuran and pyridinylmethylene groups .

- DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level predicts stability of the (Z)-isomer over (E) (ΔG ~2–3 kcal/mol) .

What in vitro assays are suitable for initial biological activity screening?

Q. Basic

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

How can surface plasmon resonance (SPR) quantify target binding affinities?

Q. Advanced

- Immobilization : Anchor target proteins (e.g., carbonic anhydrase) on a sensor chip via amine coupling .

- Kinetic Analysis : Inject compound at varying concentrations (1–100 µM) and measure association/dissociation rates (kₐ, k𝒹) to calculate KD.

How can contradictory bioactivity data between structural analogs be resolved?

Q. Advanced

- SAR Studies : Compare substituent effects (e.g., fluorobenzylidene vs. methoxy groups) on activity using ANOVA or machine learning models .

- Solubility Adjustments : Introduce hydrophilic groups (e.g., –OH, –COOH) to improve bioavailability, as seen in cyclohexanecarboxylate analogs .

What mechanistic insights explain its enzyme inhibition properties?

Q. Advanced

- Competitive Inhibition : Docking studies (e.g., AutoDock Vina) show the cinnamate group occupies the active site of carbonic anhydrase, mimicking substrate binding .

- Allosteric Modulation : Pyridinylmethylene may induce conformational changes in target enzymes, as demonstrated via fluorescence quenching assays .

How do solubility and stability impact formulation for in vivo studies?

Q. Basic

- Solubility : Test in DMSO/PBS mixtures; cinnamate esters typically show low aqueous solubility (<10 µg/mL), requiring nanoemulsion or cyclodextrin encapsulation .

- Stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C); ester hydrolysis is a major pathway .

Can computational models predict metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.